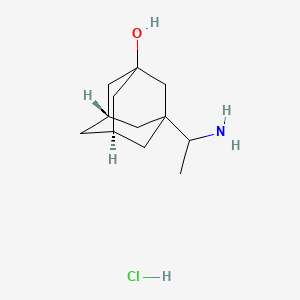

3-Hydroxy Rimantadine Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El Clorhidrato de 3-Hidroxirimantadina es un derivado de Rimantadina, un fármaco antiviral utilizado principalmente para tratar y prevenir infecciones por influenza A. Este compuesto se caracteriza por la presencia de un grupo hidroxilo unido a la estructura del anillo adamantano, lo que mejora sus propiedades farmacológicas.

Métodos De Preparación

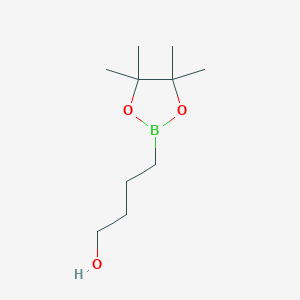

Rutas de Síntesis y Condiciones de Reacción: La síntesis del Clorhidrato de 3-Hidroxirimantadina típicamente involucra la hidroxilación de Rimantadina. Un método común incluye la reducción del 1-carboxiadamantano con borohidruro de sodio para formar ácido hidroxílico racèmico. Este intermedio se trata luego con exceso de metil litio para producir metil cetonas, que se reducen posteriormente con hidruro de litio y aluminio para producir el grupo amina .

Métodos de Producción Industrial: La producción industrial del Clorhidrato de 3-Hidroxirimantadina sigue rutas sintéticas similares pero a mayor escala. El proceso involucra estrictas medidas de control de calidad para garantizar la pureza y la estabilidad del producto final. Se emplean técnicas como la espectroscopia de resonancia magnética nuclear cuantitativa (qNMR) y los métodos de balance de masa (MB) para certificar la pureza del compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones: El Clorhidrato de 3-Hidroxirimantadina experimenta diversas reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo puede oxidarse para formar cetonas o aldehídos.

Reducción: El compuesto puede reducirse para formar diferentes derivados de amina.

Sustitución: El grupo hidroxilo puede sustituirse por otros grupos funcionales en condiciones apropiadas.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan con frecuencia agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.

Sustitución: Se utilizan reactivos como cloruro de tionilo y tribromuro de fósforo para reacciones de sustitución.

Productos Principales:

Aplicaciones Científicas De Investigación

El Clorhidrato de 3-Hidroxirimantadina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como precursor en la síntesis de moléculas orgánicas complejas.

Biología: Se estudia el compuesto por sus propiedades antivirales y su posible uso en el tratamiento de otras infecciones virales.

Medicina: Se investiga su eficacia en el tratamiento de la influenza A y otras enfermedades virales.

Industria: El compuesto se utiliza en el desarrollo de fármacos antivirales y otras formulaciones farmacéuticas

Mecanismo De Acción

El mecanismo de acción exacto del Clorhidrato de 3-Hidroxirimantadina no se comprende completamente. Se cree que inhibe la replicación viral interfiriendo con el proceso de desencapsulación del virus. El compuesto se une a la proteína M2 del virus de la influenza A, bloqueando el transporte de protones y evitando la liberación del ARN viral en la célula huésped .

Compuestos Similares:

Amantadina: Otro derivado adamantano con propiedades antivirales.

Rimantadina: El compuesto original del Clorhidrato de 3-Hidroxirimantadina.

Memantina: Utilizada en el tratamiento de la enfermedad de Alzheimer, también un derivado adamantano.

Unicidad: El Clorhidrato de 3-Hidroxirimantadina es único debido a la presencia del grupo hidroxilo, que mejora su actividad antiviral y sus propiedades farmacocinéticas en comparación con su compuesto original, Rimantadina .

Comparación Con Compuestos Similares

Amantadine: Another adamantane derivative with antiviral properties.

Rimantadine: The parent compound of 3-Hydroxy Rimantadine Hydrochloride.

Memantine: Used in the treatment of Alzheimer’s disease, also an adamantane derivative.

Uniqueness: this compound is unique due to the presence of the hydroxyl group, which enhances its antiviral activity and pharmacokinetic properties compared to its parent compound, Rimantadine .

Propiedades

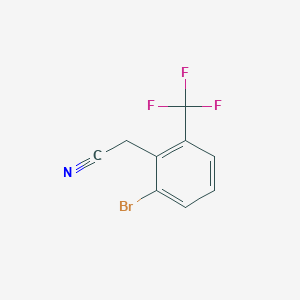

Fórmula molecular |

C12H22ClNO |

|---|---|

Peso molecular |

231.76 g/mol |

Nombre IUPAC |

(5S,7R)-3-(1-aminoethyl)adamantan-1-ol;hydrochloride |

InChI |

InChI=1S/C12H21NO.ClH/c1-8(13)11-3-9-2-10(4-11)6-12(14,5-9)7-11;/h8-10,14H,2-7,13H2,1H3;1H/t8?,9-,10+,11?,12?; |

Clave InChI |

UXMQOOWYJIKUKR-MBZLXWJCSA-N |

SMILES isomérico |

CC(C12C[C@H]3C[C@@H](C1)CC(C3)(C2)O)N.Cl |

SMILES canónico |

CC(C12CC3CC(C1)CC(C3)(C2)O)N.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzothiazol-2-ylamine](/img/structure/B11757953.png)

![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11757966.png)

![Methyl 6-cyano-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B11757974.png)

![1,6-Dihydropyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetraone](/img/structure/B11758008.png)

![[(3-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11758021.png)

![[2-Hydroxy-3-(methoxycarbonyl)phenyl]boronic acid](/img/structure/B11758028.png)